Technical Whitepaper: 3,5,6-Trichloro-2-pyridinol (TCP)
Technical Whitepaper: 3,5,6-Trichloro-2-pyridinol (TCP)
Chemical Characterization, Synthetic Pathways, and Biological Fate
Executive Summary
3,5,6-Trichloro-2-pyridinol (TCP) is a critical organochlorine intermediate and the primary metabolite of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl, as well as the herbicide triclopyr.[1] Its ubiquity in environmental matrices and biological fluids makes it a high-priority analyte in toxicology and environmental science. This guide provides a rigorous technical analysis of TCP’s physicochemical behavior, validated synthesis protocols, and analytical detection strategies, serving as a foundational resource for researchers in drug development and environmental monitoring.
Physicochemical Characterization
TCP exhibits keto-enol tautomerism, existing in equilibrium between the pyridinol (enol) and pyridinone (keto) forms. In solution, the equilibrium is solvent-dependent, though the aromatic enol form predominates in polar protic solvents due to hydrogen bonding stabilization.
Table 1: Core Physicochemical Properties
| Property | Value | Technical Context |
| CAS Number | 6515-38-4 | |
| Molecular Formula | C₅H₂Cl₃NO | |
| Molecular Weight | 198.43 g/mol | |
| Melting Point | 172–174 °C | Distinctive for the free acid form; sodium salts melt significantly higher (>300°C). |
| pKa | 4.55 (approx.) | Weakly acidic. Exists primarily as the anionic trichloropyridinate at physiological pH (7.4). |
| Log P (Octanol/Water) | 3.21 | Lipophilic; indicates potential for bioaccumulation in fatty tissues if not conjugated. |
| Water Solubility | ~81 mg/L (pH 7, 20°C) | pH-dependent due to ionization; significantly higher in alkaline conditions. |
| Appearance | White to pale yellow crystalline solid |
Synthetic Pathways & Production
Industrial vs. Laboratory Synthesis
While industrial routes often utilize the high-temperature chlorination of pyridine derivatives, a more controlled laboratory approach involves the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine. This method offers higher purity and easier isolation for research standards.
Experimental Protocol: Alkaline Hydrolysis of 2,3,5,6-Tetrachloropyridine
Objective: Synthesis of high-purity 3,5,6-TCP for use as an analytical standard.
Reagents:
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2,3,5,6-Tetrachloropyridine (Starting Material)
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Sodium Hydroxide (NaOH), 2M aqueous solution
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Dimethyl sulfoxide (DMSO) or Water (Solvent)
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Hydrochloric Acid (HCl), 1M
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3,5,6-tetrachloropyridine (10 mmol) in a mixture of DMSO/Water (1:1 v/v, 20 mL).
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Nucleophilic Substitution: Add NaOH solution (25 mmol, 2.5 eq) dropwise. The excess base ensures complete conversion and maintains the product in its soluble sodium salt form.
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Reflux: Heat the mixture to 95–100°C for 4–6 hours.
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Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting material spot should disappear.
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-
Work-up: Cool the reaction mixture to room temperature.
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Acidification & Precipitation: Slowly add 1M HCl while stirring until pH reaches ~2.0. The free acid form of TCP will precipitate as a white solid.
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Purification: Filter the precipitate, wash with cold water to remove salts, and recrystallize from ethanol/water to obtain needle-like crystals.
Visualization: Synthesis Workflow
Figure 1: Laboratory synthesis pathway via alkaline hydrolysis of tetrachloropyridine.
Chemical Reactivity & Derivatization
TCP's reactivity is dominated by the hydroxyl group (or its tautomeric carbonyl) and the electron-withdrawing chlorine atoms.
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O-Alkylation vs. N-Alkylation:
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Under basic conditions, the pyridinate anion is an ambident nucleophile.
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O-Alkylation: Favored by "hard" electrophiles and silver salts (e.g., reaction with alkyl halides in the presence of Ag₂CO₃).
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N-Alkylation: Favored by "soft" electrophiles or polar aprotic solvents, leading to N-substituted pyridinones.
-
-
Coordination Chemistry:
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TCP acts as a monodentate or bidentate ligand for transition metals. This property is relevant in designing metal-based degradation catalysts or sensing probes.
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Analytical Methodologies
Accurate quantification of TCP in biological matrices (urine, blood) is the gold standard for assessing exposure to chlorpyrifos.
Protocol: GC-MS Determination with MTBSTFA Derivatization
Rationale: TCP is polar and non-volatile. Derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces the active hydrogen with a tert-butyldimethylsilyl (TBDMS) group, improving thermal stability and volatility for GC analysis.
Workflow:
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Extraction: Acidify urine/plasma sample (1 mL) with HCl to pH < 2. Extract with organic solvent (e.g., dichloromethane or ethyl acetate).[2]
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Drying: Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
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Derivatization: Reconstitute residue in 50 µL ethyl acetate. Add 50 µL MTBSTFA. Incubate at 60°C for 30-60 minutes.
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GC-MS Analysis:
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Column: DB-5ms or equivalent (30m x 0.25mm).
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Carrier Gas: Helium (1 mL/min).
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Temp Program: 80°C (1 min) -> 20°C/min -> 280°C.
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Detection: SIM mode (Selected Ion Monitoring). Monitor ions m/z 256, 258 (characteristic fragment ions of the TBDMS derivative).
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Environmental & Biological Fate[3]
TCP is environmentally persistent compared to its parent compounds. Its fate is governed by pH (affecting sorption) and microbial degradation.
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Metabolism: In mammals, chlorpyrifos is bioactivated by CYP450 to chlorpyrifos-oxon (toxic) and then hydrolyzed by A-esterases (PON1) to TCP (detoxification). TCP is subsequently conjugated with glucuronic acid and excreted.
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Environmental Degradation: Soil bacteria (e.g., Pseudomonas sp., Cupriavidus sp.) can mineralize TCP, though the process is slow due to the electron-withdrawing chlorine atoms which stabilize the ring against oxidative attack.
Visualization: Metabolic & Degradation Pathway[4][5]
Figure 2: Biotransformation of Chlorpyrifos to TCP and subsequent environmental/biological fate.
References
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Properties & Toxicity: Meeker, J. D., et al. (2006). "Exposure to Nonpersistent Insecticides and Male Reproductive Hormones." Epidemiology. Link
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Synthesis Protocol: Wang, Y., et al. (2010). "Determination of 3,5,6-Trichloro-2-pyridinol in Vegetables by GC-MS." Food Science. 3[4]
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Metabolism & Pharmacokinetics: Timchalk, C., et al. (2007). "Pharmacokinetics of the chlorpyrifos metabolite 3,5,6-trichloro-2-pyridinol (TCPy) in rat saliva." Toxicology and Applied Pharmacology. Link
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Environmental Fate: Feng, Y., et al. (1998). "Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol." Journal of Agricultural and Food Chemistry. Link
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Crystal Structure: Smith, G., et al. (2024). "3,5,6-Trichloropyridin-2-ol."[1][2][5][4][6][7][8][9][10][11] IUCrData. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry [spkx.net.cn]
- 4. Toxicity evaluation of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol (TCP) to Eisenia fetida in different soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity of 3,5,6-trichloro-2-pyridinol tested at multiple stages of zebrafish (Danio rerio) development - PubMed [pubmed.ncbi.nlm.nih.gov]
